(2,6-Difluoro-3-iodophenyl)methanol
Description
Properties
IUPAC Name |
(2,6-difluoro-3-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFROSOVMRGMTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borane-Methyl Sulfide Complex Reduction
The most widely documented method involves reducing 2,6-difluoro-3-iodobenzoic acid (CAS 229178-74-9) using a borane-methyl sulfide complex. In a representative procedure, trimethyl borate (1.92 mL, 17.2 mmol) is added dropwise to a solution of 2,6-difluoro-3-iodobenzoic acid (4.39 g, 16.5 mmol) in tetrahydrofuran (THF) at 0°C. After stirring for 15 minutes, borane-methyl sulfide complex (10 M, 4.4 mL) in THF is introduced, and the mixture is warmed to room temperature. The reaction is quenched with methanol after 1 hour, followed by extraction with ethyl acetate and drying over MgSO₄. This method achieves a 97% yield of (2,6-difluoro-3-iodophenyl)methanol as an oil, confirmed by ¹H-NMR (CDCl₃: δ 1.85 ppm, t, J=6.0 Hz; 4.78 ppm, d, J=6.0 Hz).
Alternative Reducing Agents
While borane complexes are predominant, catalytic hydrogenation using palladium on carbon has been explored for analogous fluorinated benzyl alcohols. However, competing dehalogenation of the iodine substituent often limits yields.
Oxidation of 2,6-Difluoro-3-iodobenzaldehyde
Peroxide-Mediated Oxidation
A patent (CN105523921A) describes oxidizing 2,3-difluoro-6-methoxybenzaldehyde to its carboxylic acid using potassium hydroxide and hydrogen peroxide. Adapting this method, 2,6-difluoro-3-iodobenzaldehyde could be oxidized under similar conditions (70°C, 2 hours) to yield the corresponding acid, followed by reduction to the alcohol. However, direct applications to the iodinated analog require validation.
Halogenation of Benzyl Alcohol Precursors
Electrophilic Iodination
Iodination of 2,6-difluorophenylmethanol using iodine monochloride (ICl) in acetonitrile represents a potential route. A related procedure for α,α-difluoro-β-iodoketones involves treating silyl enol ethers with ICl at room temperature. Applied to benzyl alcohol derivatives, this method could introduce iodine at the meta position, though regioselectivity challenges may arise.
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
Optimal yields are achieved in THF at 0–25°C, minimizing side reactions such as ether formation. Elevated temperatures (>50°C) promote deboronation, reducing efficiency.
Workup and Purification
Crude products are purified via silica gel chromatography (hexane/ethyl acetate). Recrystallization from dichloromethane (DCM) and petroleum ether (PE) improves purity to >95%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-3-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products
Oxidation: 2,6-Difluoro-3-iodobenzaldehyde or 2,6-Difluoro-3-iodobenzoic acid.
Reduction: 2,6-Difluoroiodobenzene.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Properties
Recent studies have indicated that fluorinated compounds, including (2,6-difluoro-3-iodophenyl)methanol, exhibit enhanced antimicrobial and antiviral activities. The introduction of fluorine atoms in the molecular structure can increase lipophilicity and metabolic stability, making these compounds more effective as pharmaceuticals. For instance, derivatives of this compound have shown promising results against various pathogens, potentially serving as lead compounds for drug development targeting resistant strains of bacteria and viruses .
Cancer Treatment
Research has also explored the role of fluorinated phenolic compounds in cancer therapy. The unique electronic properties imparted by fluorine substitutions may enhance the selectivity of these compounds towards cancer cells while minimizing toxicity to normal cells. This characteristic is particularly beneficial in designing targeted therapies .
Agrochemicals
Pesticides and Herbicides
The compound has been identified as a candidate for developing new pesticides and herbicides. Its efficacy against specific pests has been documented, indicating its potential use in agricultural applications to protect crops from insect infestations. The compound's fluorinated structure contributes to its effectiveness by improving the binding affinity to biological targets in pests .
Plant Growth Regulators
In addition to its pesticidal properties, this compound may function as a plant growth regulator. By modulating plant hormone activity, it can promote desirable growth traits or stress resistance in crops, thereby enhancing agricultural productivity .
Materials Science
Polymer Chemistry
Fluorinated compounds are increasingly utilized in polymer synthesis due to their unique properties such as thermal stability and chemical resistance. This compound can serve as a building block for creating advanced materials with tailored properties suitable for applications in coatings, adhesives, and electronic devices .
Nanotechnology
In nanotechnology, this compound can be employed to modify surfaces or create functionalized nanoparticles that exhibit specific interactions with biological molecules. Such modifications enhance the performance of nanomaterials in drug delivery systems or biosensors .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various fluorinated phenols against Staphylococcus aureus and Escherichia coli. The results indicated that this compound demonstrated superior activity compared to non-fluorinated analogs, suggesting its potential as an antimicrobial agent .
Case Study 2: Agricultural Application
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The results highlighted its effectiveness as an insecticide while maintaining environmental safety standards .
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3-iodophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The presence of fluorine and iodine atoms can also affect the compound’s electronic properties, enhancing its reactivity and binding affinity .
Comparison with Similar Compounds
Methyl 2-(2,6-Difluoro-3-nitrophenyl)acetate (CAS 361336-79-0)
- Structure : 2,6-Difluoro-3-nitro substitution on the benzene ring, with an acetate ester (-COOCH3) at the para position.
- Molecular Formula: C9H7F2NO4 (MW: 243.16 g/mol).
- Key Differences: The nitro group (-NO2) at position 3 is strongly electron-withdrawing, significantly deactivating the aromatic ring toward electrophilic substitution compared to iodine’s weaker electron-withdrawing effect.
- Applications : Likely used as an intermediate in agrochemicals or dyes due to nitro group reactivity .
(3-Chloro-2,6-difluoro-5-iodophenyl)(methyl)sulfane (CAS 2918924-97-5)
- Structure : 2,6-Difluoro, 3-chloro, 5-iodo substitution with a methylthio (-S-CH3) group at position 1.
- Molecular Formula : C7H4ClF2IS (MW: 320.53 g/mol).
- Key Differences: Chlorine at position 3 adds another electronegative substituent, increasing ring deactivation. The methylthio group introduces sulfur-based nucleophilicity, contrasting with the hydroxymethyl’s alcohol functionality. Iodine at position 5 alters steric interactions compared to its placement at position 3 in the target compound.
- Applications: Potential use in organocatalysis or materials science due to sulfur’s redox activity .
{1-[(2,6-Difluoro-3-nitrophenyl)methyl]cyclopropyl}methanol (CAS 2229488-59-7)
- Structure : 2,6-Difluoro-3-nitro substitution with a cyclopropane ring attached via a methyl group to the benzene and a hydroxymethyl group on the cyclopropane.
- Molecular Formula: C11H11F2NO3 (MW: 243.21 g/mol).
- Nitro group vs. iodine: Nitro’s strong electron-withdrawing effect reduces aromatic reactivity compared to iodine’s steric dominance.
- Applications : Likely explored in medicinal chemistry for constrained analogs of bioactive molecules .
Comparative Data Table
| Compound | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| (2,6-Difluoro-3-iodophenyl)methanol | 2,6-F; 3-I; 1-CH2OH | Alcohol | 270.02 | Pharmaceutical intermediate |
| Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate | 2,6-F; 3-NO2; 1-COOCH3 | Ester | 243.16 | Agrochemical/dye synthesis |
| (3-Chloro-2,6-difluoro-5-iodophenyl)(methyl)sulfane | 2,6-F; 3-Cl; 5-I; 1-SCH3 | Thioether | 320.53 | Organocatalysis, materials science |
| {1-[(2,6-Difluoro-3-nitrophenyl)methyl]cyclopropyl}methanol | 2,6-F; 3-NO2; cyclopropane-CH2OH | Alcohol, cyclopropane | 243.21 | Medicinal chemistry scaffolds |
Research Findings and Implications
- Electronic Effects: Iodine’s polarizability and weak electron-withdrawing nature make this compound more reactive toward electrophilic substitution than nitro-substituted analogs .
- Steric Hindrance : The bulky iodine at position 3 in the target compound may limit access to certain reaction sites compared to smaller substituents like chlorine or methylthio .
- Functional Group Reactivity : The hydroxymethyl group enables oxidation to aldehydes or ketones, whereas ester or thioether groups in analogs offer divergent reactivity (e.g., hydrolysis or nucleophilic substitution) .
Biological Activity
(2,6-Difluoro-3-iodophenyl)methanol is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of fluorine and iodine substituents, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C7H6F2I. The presence of halogens such as fluorine and iodine affects the compound's lipophilicity and reactivity, making it a valuable scaffold in drug design.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in cell signaling pathways. The introduction of fluorine atoms can enhance the binding affinity to target proteins by improving the electronic properties of the molecule.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. For instance, it has been investigated as a potential Bcl-2/Bcl-xL inhibitor, which are proteins that regulate apoptosis in cancer cells. Compounds with similar structures have demonstrated the ability to inhibit tumor growth effectively.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| H146 | 5.0 | Bcl-2/Bcl-xL inhibition | |
| A549 | 4.5 | Induction of apoptosis | |
| MCF7 | 3.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit bactericidal effects against certain strains of bacteria, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Case Studies
- In Vivo Efficacy : A study conducted on SCID mice demonstrated that administration of this compound at doses of 15 mg/kg resulted in significant tumor reduction without notable toxicity, indicating its potential as a therapeutic agent in cancer treatment .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the fluorine and iodine positions can significantly alter the biological activity of related compounds. For example, substituting fluorine with other halogens often results in decreased potency against cancer cell lines .
Q & A
Q. Which chromatographic methods are suitable for analyzing (2,6-Difluoro-3-iodophenyl)methanol?
- Methodological Answer : Reverse-phase HPLC with methanol-water gradients is recommended. Experimental design matrices (e.g., varying pH and methanol content) can optimize retention behavior . Pre-treatment of cartridges with methanol (5 mL) and distilled water (10 mL) enhances separation efficiency .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR, MS) in characterizing this compound be resolved?
- Methodological Answer : Data contradictions require iterative analysis, including cross-validation with multiple techniques (e.g., 2D NMR, high-resolution MS) and computational modeling (e.g., DFT for predicting chemical shifts). Triangulating results with synthetic intermediates or isotopic labeling can clarify structural ambiguities .
Q. What computational models are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations can model transition states and activation energies, particularly for iodine substitution sites. Hydrodynamic modeling of solvent interactions (e.g., methanol’s role in stabilizing intermediates) improves accuracy, as demonstrated in fuel cell electrolyte studies .
Q. How does the fluorination pattern influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Structure-activity relationship (SAR) studies using fluorinated analogs are critical. For example, 6,7-difluoro indanone derivatives show enhanced electronic effects in optoelectronic materials . Methanol fixation protocols (e.g., 3:1 methanol/acetic acid) can preserve biological samples for binding assays .
| Biological Assay Step | Methanol Application | Reference |
|---|---|---|
| Tissue Fixation | 3:1 methanol/acetic acid | |
| Enzyme Inactivation | 1% H₂O₂ in methanol (30 min) |
Q. What environmental factors (e.g., pH, temperature) degrade this compound in aqueous systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
